molecular formula C7H14ClNO3 B1376065 Methyl 3-methylmorpholine-3-carboxylate hydrochloride CAS No. 1205749-06-9

Methyl 3-methylmorpholine-3-carboxylate hydrochloride

Cat. No. B1376065
CAS RN: 1205749-06-9
M. Wt: 195.64 g/mol
InChI Key: RTMAITBZHRHRPU-UHFFFAOYSA-N
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Description

Methyl 3-methylmorpholine-3-carboxylate hydrochloride, also known as M3MCHCl, is an organic compound with a molecular formula of C7H14ClNO3. It is a colorless, crystalline solid that is soluble in water and has a melting point of 158-159°C. It has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst for the production of various compounds, and as a substrate for enzymatic reactions. In addition, it has been used in the study of biochemical and physiological processes.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Methyl 3-methylmorpholine-3-carboxylate hydrochloride forms inclusion compounds with various substances, leading to different crystal structures and hydrogen bonding patterns. For instance, N-Methylmorpholine betaine hydrochloride (MMB·HCl) forms a 3:2 inclusion compound with acetonitrile. The crystal structure is trigonal with specific host-guest interactions, including van der Waals interactions and hydrogen bonding (Dega-Szafran et al., 2002). Another study on bis(N-methylmorpholine betaine) hydrochloride reveals a monoclinic structure with unique hydrogen bonding patterns (Dega-Szafran et al., 2002).

Catalysis and Synthesis

Methyl 3-methylmorpholine-3-carboxylate hydrochloride has applications in catalysis and synthesis. For instance, it is used in the esterification of carboxylic acids with dimethyl carbonate, involving a multistep mechanism with a nucleophilic catalyst (Shieh et al., 2002). Another application is in the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are valuable for creating bioactive pharmaceutical compounds (Trstenjak et al., 2013).

Molecular Interactions and Lipophilicity

Methyl 3-methylmorpholine-3-carboxylate hydrochloride contributes to studies on molecular interactions and lipophilicity. For example, methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs show variations in intermolecular interactions and lipophilicity based on methylation, affecting their pharmaceutical properties (Katrusiak et al., 2011).

Side Reactions and Byproduct Formation

This compound is also useful in studying side reactions and byproduct formation in specific systems, such as the NMMO/cellulose system used in fiber-making. Understanding these reactions is crucial for optimizing industrial processes and ensuring safety (Rosenau et al., 2001).

Biological Applications

In biological contexts, this compound has been implicated in studies of protein carboxyl methylation in blood platelets, providing insights into biochemical processes and potential therapeutic targets (Macfarlane, 1984).

properties

IUPAC Name

methyl 3-methylmorpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMAITBZHRHRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857394
Record name Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylmorpholine-3-carboxylate hydrochloride

CAS RN

1205749-06-9
Record name Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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